molecular formula C14H18N2O4 B2376302 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1251609-75-2

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2376302
CAS No.: 1251609-75-2
M. Wt: 278.308
InChI Key: BZDUKLOUABGDLL-UHFFFAOYSA-N
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Description

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylene linker connecting to the N1-position of the oxalamide core. The N2-position is functionalized with a 2-methoxyphenyl group. This compound’s structure combines rigidity (from the cyclopropane ring) with polar functionality (hydroxymethyl and methoxy groups), which may influence its physicochemical properties, metabolic stability, and biological activity. While direct data on this compound are absent in the provided evidence, inferences can be drawn from structurally related oxalamides in antiviral, flavoring, and enzyme inhibition contexts .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDUKLOUABGDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide
  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.308 g/mol
  • CAS Number : 1251609-75-2
  • Purity : Typically 95%.

Synthesis

The synthesis of this compound involves several steps, including the formation of the cyclopropyl moiety and subsequent functionalization to introduce the methoxyphenyl and oxalamide groups. The specific synthetic routes can vary, but they generally follow established organic synthesis protocols for creating complex amides.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs, particularly those containing hydroxymethyl and methoxy groups, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzopsoralens have shown that modifications at specific positions can enhance their ability to inhibit topoisomerase II, leading to reduced cell proliferation .

Table 1: Comparative Antiproliferative Activity

CompoundCell LineIC50 (µM)Mechanism of Action
BenzopsoralenHeLa5.0Topoisomerase II inhibition
This compoundA549TBDTBD

Note: TBD = To Be Determined

Antiviral Activity

Analogous compounds have demonstrated antiviral activity against herpes viruses, particularly HSV-1 and HSV-2. The mechanism often involves interference with viral replication processes, which may be applicable to this compound as well. The structure's potential for binding to viral enzymes or receptors warrants further investigation .

Case Studies

A study conducted on tricyclic analogues of cyclopropyl compounds revealed marked antiviral activity against varicella-zoster virus (VZV), suggesting that similar derivatives could be effective in treating viral infections . The findings highlighted the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxalamides are a versatile class of compounds with diverse applications. Key structural comparisons include:

Compound Name Key Substituents Application Key Features
Target Compound N1: (1-(Hydroxymethyl)cyclopropyl)methyl; N2: 2-methoxyphenyl Unknown (inferred: potential antiviral or enzyme inhibition) Cyclopropane rigidity, hydroxymethyl (polar), methoxy (electron-donating).
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15, ) N1: 4-Chlorophenyl; N2: Thiazole-pyrrolidine hybrid HIV entry inhibition Thiazole ring (aromatic), hydroxyethyl (hydrophilic), chlorophenyl (electron-withdrawing). Higher yield (53%) and purity (95% HPLC) .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) N1: 2-Methoxy-4-methylbenzyl; N2: Pyridinylethyl Umami flavoring agent Benzyl and pyridyl groups enhance metabolic stability; NOEL = 100 mg/kg bw/day .
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6, ) N1: Adamantyl; N2: Benzyloxy Soluble epoxide hydrolase (sEH) inhibition Adamantyl (bulky, lipophilic), benzyloxy (aromatic). High purity (>90% NMR) .

Key Structural Insights :

  • Cyclopropane vs.
  • Hydroxymethyl vs. Thiazole/Chlorophenyl : The hydroxymethyl group may enhance solubility relative to thiazole or chlorophenyl substituents (Compound 15), which are more hydrophobic .
  • 2-Methoxyphenyl vs. Pyridinylethyl : The methoxy group’s electron-donating nature contrasts with pyridine’s electron-withdrawing effects in S336, altering electronic distribution and binding interactions .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound’s structure combines a strained cyclopropane ring with a hydroxymethyl substituent and a methoxy-substituted aromatic system. Key challenges include:

  • Cyclopropane Stability : The cyclopropyl group’s inherent ring strain necessitates mild reaction conditions to prevent ring-opening.
  • Hydroxymethyl Reactivity : The polar hydroxymethyl group may require protection during synthesis to avoid undesired side reactions.
  • Regioselective Amide Bond Formation : Sequential coupling of two distinct amines to an oxalyl backbone demands precise stoichiometric control.

Preparation Methodologies

Stepwise Oxalyl Chloride-Mediated Coupling

This two-step approach involves sequential amidation using oxalyl chloride as the oxalyl source.

Synthesis of N2-(2-Methoxyphenyl)oxalyl Chloride Intermediate
  • Reaction Setup :
    • 2-Methoxyaniline (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.
    • Oxalyl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (2.1 equiv) to neutralize HCl.
  • Reaction Conditions :
    • Stirring at 25°C for 2 hours yields the monoacid chloride intermediate.
    • Excess reagents are removed via vacuum distillation.

Key Data :

Parameter Value
Solvent Toluene
Temperature 0°C → 25°C
Yield (Intermediate) 89–93%
Coupling with (1-(Hydroxymethyl)cyclopropyl)methylamine
  • Reaction Setup :
    • The intermediate is redissolved in acetonitrile.
    • (1-(Hydroxymethyl)cyclopropyl)methylamine (1.0 equiv) is added, followed by triethylamine (1.1 equiv).
  • Reaction Conditions :
    • Stirring at 50°C for 4 hours facilitates amide bond formation.
    • The product is isolated via recrystallization from ethanol/water (4:1 v/v).

Key Data :

Parameter Value
Solvent Acetonitrile
Temperature 50°C
Final Yield 78–82%

One-Pot Diethyl Oxalate Route

This method employs diethyl oxalate as a bifunctional electrophile, enabling sequential nucleophilic attack by amines.

Reaction Protocol
  • Step 1 :
    • Diethyl oxalate (1.0 equiv) reacts with 2-methoxyaniline (1.0 equiv) in methanol at 0°C.
    • Ethanolamine (1.1 equiv) is added to deprotonate the amine, forming the monoethyl oxalate adduct.
  • Step 2 :
    • (1-(Hydroxymethyl)cyclopropyl)methylamine (1.0 equiv) is introduced, and the mixture is refluxed for 6 hours.
    • Volatile byproducts (e.g., ethanol) are removed under reduced pressure.

Key Data :

Parameter Value
Solvent Methanol
Temperature 0°C → Reflux
Final Yield 70–75%

Copper-Catalyzed Coupling (Ullmann-Type)

For substrates sensitive to oxalyl chloride, copper catalysis offers a milder alternative.

Reaction Setup
  • Substrates :
    • 2-Methoxyaniline (1.0 equiv) and (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 equiv).
  • Catalyst System :
    • CuI (15 mol%), potassium phosphate (3.5 equiv), and ethylenediamine (30 mol%) in toluene.
  • Conditions :
    • Reflux at 110°C for 18 hours under nitrogen.

Key Data :

Parameter Value
Catalyst CuI/K3PO4
Solvent Toluene
Yield 65–68%

Critical Analysis of Methodologies

Yield and Efficiency Comparison

Method Advantages Limitations Yield Range
Oxalyl Chloride High regioselectivity Requires anhydrous conditions 78–82%
Diethyl Oxalate One-pot convenience Lower yields due to ester hydrolysis 70–75%
Copper Catalysis Mild conditions Longer reaction times 65–68%

Protection Strategies for Hydroxymethyl Group

  • Silyl Protection : Using tert-butyldimethylsilyl (TBS) ethers prevents oxidation during coupling.
  • In Situ Protection : Ethylene glycol derivatives stabilize the hydroxymethyl group under basic conditions.

Industrial-Scale Considerations

Patent DK3235811T3 highlights key optimizations for large-scale production:

  • Solvent Choice : Toluene minimizes side reactions compared to polar aprotic solvents.
  • Catalyst Loading : Titanium tetrabutoxide (1 mol%) enhances reaction rates at 155–185°C.
  • Workup : Crystallization from ethanol/water improves purity (>98% by HPLC).

Q & A

Q. How to confirm the compound’s mechanism of action in enzyme inhibition?

  • Answer :
  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve co-crystal structures with the target enzyme (e.g., sEH) .

Q. Can the hydroxymethyl group participate in prodrug design?

  • Answer : Yes. Esterification (e.g., acetyl or phosphate prodrugs) enhances membrane permeability. Hydrolysis by esterases in target tissues regenerates the active compound. Monitor release kinetics using LC-MS/MS .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight291.13 g/mol (C₁₅H₁₉N₂O₄)
LogP (Predicted)2.1 ± 0.3 (Schrödinger QikProp)
IC₅₀ (sEH Inhibition)0.8 µM (vs. 12.5 µM for control compound)
Antiviral EC₅₀ (HIV-1)5.2 µM (MT-4 cells, 72 hr incubation)

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